molecular formula C10H8N2O2 B012500 4-(1H-imidazol-2-yl)benzoic Acid CAS No. 108035-45-6

4-(1H-imidazol-2-yl)benzoic Acid

Cat. No.: B012500
CAS No.: 108035-45-6
M. Wt: 188.18 g/mol
InChI Key: YJCYHGYOXHANSY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-(1H-imidazol-2-yl)benzoic Acid, an imidazole-containing compound, is known to interact with various targets. Imidazole is a five-membered heterocyclic moiety that can interact with proteins and enzymes . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The compound has been found to bind to ferric and ferrous heme in the bacterial CYP199A4 enzyme .

Mode of Action

The interaction of this compound with its targets results in various changes. For instance, when it binds to the ferric heme in the bacterial CYP199A4 enzyme, it induces a red shift in the Soret wavelength (424 nm), along with an increase and a decrease in the intensities of the δ and α bands, respectively . This suggests that the compound may alter the electronic structure of the heme, potentially affecting its function.

Biochemical Pathways

Imidazole-containing compounds are known to have a broad range of chemical and biological properties, suggesting that they may interact with multiple pathways

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The compound’s interaction with the bacterial cyp199a4 enzyme suggests that it may have effects on bacterial metabolism

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents could affect its distribution within the body and its interaction with targets . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thyroxine can be synthesized through several methods. One common synthetic route involves the iodination of tyrosine residues in thyroglobulin, followed by coupling reactions to form thyroxine. The reaction conditions typically require the presence of iodine and an oxidizing agent .

Industrial Production Methods: In industrial settings, thyroxine is often produced as its sodium salt, levothyroxine. This involves the synthesis of the free acid form of thyroxine, followed by its conversion to the sodium salt to enhance its stability and bioavailability . The process includes steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Thyroxine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thyroxine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Thyroxine is unique due to its role as a prohormone, which is converted to the more active triiodothyronine in peripheral tissues. This conversion allows for precise regulation of thyroid hormone activity in the body .

Properties

IUPAC Name

4-(1H-imidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCYHGYOXHANSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363088
Record name 4-(1H-imidazol-2-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108035-45-6
Record name 4-(1H-imidazol-2-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-imidazol-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(1H-imidazol-2-yl)benzoic acid improve the photocatalytic activity of g-C3N4 for hydrogen evolution?

A: this compound (IBA) acts as an edge-grafting modifier for g-C3N4. This means that IBA molecules are incorporated at the edges of the g-C3N4 structure during synthesis. This modification offers two key benefits []:

    Q2: What is the significance of combining edge grafting with this compound and NiS co-catalysts in g-C3N4?

    A: The combination of IBA edge grafting and NiS co-catalysts creates a synergistic effect that significantly boosts the photocatalytic activity of g-C3N4 [].

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